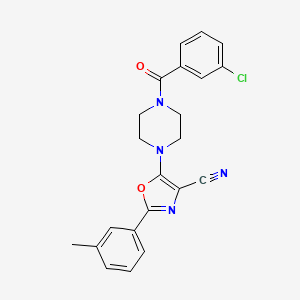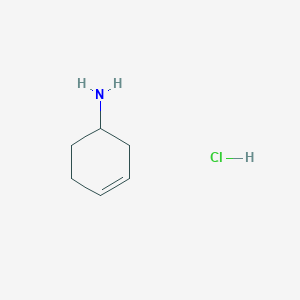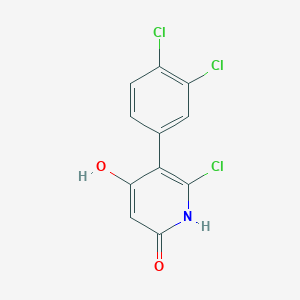
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, also known as CTOP, is a synthetic compound that has been extensively studied in the field of neuroscience. CTOP is a selective antagonist of the mu-opioid receptor, which is a protein that plays a key role in the modulation of pain and reward pathways in the brain.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Research on similar structures has shown that derivatives of 1,2,4-triazole and related compounds exhibit significant antimicrobial and anti-inflammatory activities. These compounds have been synthesized and tested against a variety of microorganisms, demonstrating good to moderate activities. For example, compounds with the piperazine component have shown promise in combating Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. In vivo studies using the carrageenan-induced paw edema method in rats have also highlighted their anti-inflammatory potential (Al-Omar et al., 2010).
Synthesis and Tuberculostatic Activity
Derivatives incorporating the phenylpiperazine structure have been synthesized and evaluated for their tuberculostatic activity. These studies provide valuable insights into the potential therapeutic applications of these compounds in treating tuberculosis, with some derivatives showing minimum inhibiting concentrations within a specific range, suggesting their effectiveness against the tuberculosis bacterium (Foks et al., 2004).
Serotonin 5-HT3 Receptor Antagonism
Compounds structurally related to "5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile" have been synthesized and evaluated for their potential as serotonin 5-HT3 receptor antagonists. This research demonstrates the compound's potential application in addressing conditions mediated by the serotonin receptor, such as gastrointestinal disorders and as a part of anti-emetic therapies (Mahesh et al., 2004).
Explosive Materials
Research into the synthesis and characterization of related compounds has also ventured into non-medical applications, such as the development of new insensitive high explosives. These studies explore the structural properties and detonation characteristics of novel compounds, aiming to find safer alternatives for military and industrial applications (Snyder et al., 2017).
properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-4-2-5-16(12-15)20-25-19(14-24)22(29-20)27-10-8-26(9-11-27)21(28)17-6-3-7-18(23)13-17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVJYAFUWNCMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2694699.png)


![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2694706.png)




![3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2694713.png)

![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)


![3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)